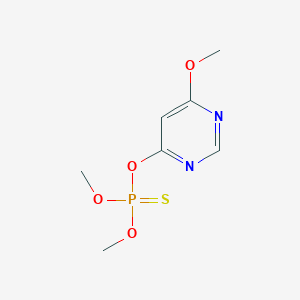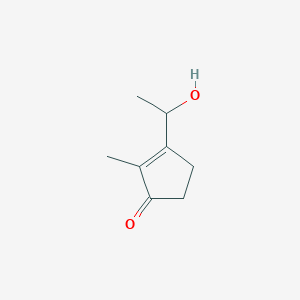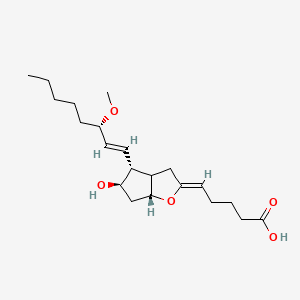
15-Methoxyprostacyclin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Methoxyprostacyclin is a synthetic analogue of prostacyclin, a member of the eicosanoid family of lipid moleculesIt plays a crucial role in cardiovascular homeostasis by preventing the formation of platelet plugs and promoting vasodilation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methoxyprostacyclin involves multiple steps, including the protection of hydroxyl groups, condensation reactions, and cyclization. One common method involves the condensation of a carbonyl compound with a hydroxyl-protected alkynol, followed by oxidation, reduction, and deprotection steps . The choice of reagents and protecting groups is critical to ensure the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions: 15-Methoxyprostacyclin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
15-Methoxyprostacyclin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of prostacyclin analogues.
Biology: Investigated for its role in cellular signaling pathways and its effects on endothelial cells.
Medicine: Explored for its potential therapeutic effects in treating pulmonary arterial hypertension (PAH) and other cardiovascular diseases
Wirkmechanismus
15-Methoxyprostacyclin exerts its effects through a paracrine signaling cascade involving G protein-coupled receptors on platelets and endothelial cells. It activates the prostacyclin receptor (IP receptor), leading to increased cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet activation and promotes vasodilation . Additionally, it has anti-inflammatory and antiproliferative effects, contributing to its therapeutic potential in cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Prostacyclin (PGI2): The natural form of the compound, with similar vasodilatory and anti-platelet aggregation properties.
Treprostinil: A stable synthetic analogue of prostacyclin used in the treatment of PAH.
Iloprost: Another synthetic analogue with improved stability and similar therapeutic effects.
Uniqueness: 15-Methoxyprostacyclin is unique due to its methoxy group at the 15th position, which enhances its stability and bioavailability compared to natural prostacyclin. This modification allows for more effective therapeutic applications and longer-lasting effects .
Eigenschaften
CAS-Nummer |
79743-29-6 |
|---|---|
Molekularformel |
C21H34O5 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(5Z)-5-[(4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-methoxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H34O5/c1-3-4-5-8-15(25-2)11-12-17-18-13-16(9-6-7-10-21(23)24)26-20(18)14-19(17)22/h9,11-12,15,17-20,22H,3-8,10,13-14H2,1-2H3,(H,23,24)/b12-11+,16-9-/t15-,17+,18?,19+,20+/m0/s1 |
InChI-Schlüssel |
VPFBJHOEBPCVKL-YLGBNQLJSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)O)OC |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)
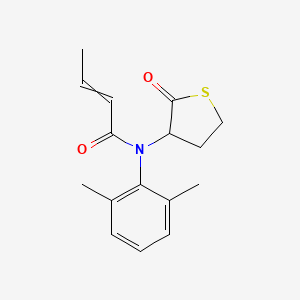
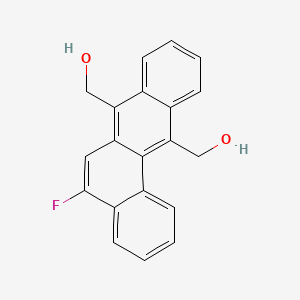
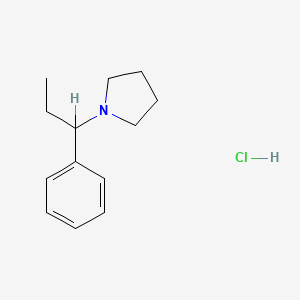
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)

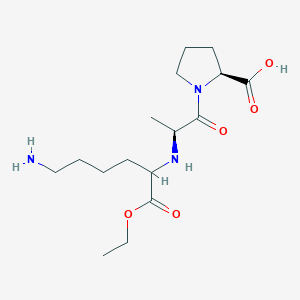

![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)


